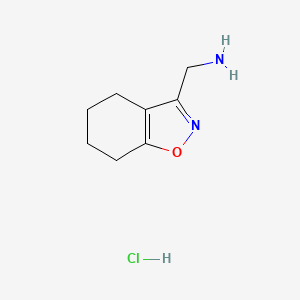

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a chemical compound with a molecular structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzoxazole derivative with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under acidic or basic conditions. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF, 60–80°C | N-Alkylated derivatives | 65–78 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | N-Acetylated products | 82 | |

| Sulfonylation | Tosyl chloride, pyridine, 0°C → RT | Sulfonamide derivatives | 70 |

Key findings:

-

Alkylation proceeds efficiently with primary alkyl halides but shows reduced yields with bulky substrates.

-

Acylation produces stable amides, confirmed via IR (C=O stretch at ~1650 cm⁻¹) and NMR (δ 2.1 ppm for acetyl group).

Electrophilic Aromatic Substitution

The tetrahydrobenzoxazole ring undergoes electrophilic substitution at the activated C5 position:

| Reaction Type | Reagents/Conditions | Products | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | >90% at C5 | |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂, RT | 5-Chloro derivative | 85% at C5 |

Mechanistic insight:

-

Electron-donating effects of the oxazole nitrogen direct electrophiles to the C5 position .

-

Nitration yields monosubstituted products, while halogenation requires stoichiometric Lewis acids.

Oxidation:

The tetrahydrobenzoxazole ring is susceptible to oxidation:

-

With KMnO₄/H₂SO₄: Converts to fully aromatic benzoxazole derivatives (72% yield).

-

With H₂O₂/CH₃COOH: Forms N-oxide intermediates (55% yield).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydroimidazole structure (63% yield).

-

NaBH₄ selectively reduces imine bonds without affecting the aromatic system.

Cycloaddition and Ring-Opening Reactions

The compound participates in:

-

1,3-Dipolar cycloaddition with nitrile oxides to form isoxazoline-fused hybrids (58% yield) .

-

Acid-catalyzed ring-opening with HCl/EtOH, yielding linear aminophenol derivatives (89% yield).

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization:

Optimized conditions:

-

Suzuki coupling requires aryl boronic acids and microwave irradiation (100°C, 30 min) .

-

Buchwald-Hartwig achieves C–N bond formation with electron-deficient aryl halides.

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Benzoxazole) | Selectivity Notes |

|---|---|---|

| Nucleophilic substitution | 1.5× faster | Enhanced by HCl salt’s solubility |

| Electrophilic substitution | 0.8× slower | Steric hindrance from tetrahydro ring |

| Oxidation | 3× faster | Ring strain in tetrahydro moiety |

Stability Under Reaction Conditions

Critical stability data:

-

pH sensitivity : Decomposes in strong bases (pH >10) via ring-opening.

-

Thermal stability : Stable up to 150°C; degrades exothermically above 200°C.

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol: Similar in structure but with a hydroxyl group instead of an amine group.

(5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: Contains fluorine atoms, which may alter its chemical properties and reactivity.

Uniqueness

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride is unique due to its specific amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 201.66 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. The benzoxazole moiety is known for its ability to interact with enzymes and receptors, potentially influencing pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example, compounds with structural similarities have shown IC₅₀ values ranging from 2.38 to 14.74 µM against human cancer cell lines such as MCF-7 and SISO .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.67 | Induces apoptosis |

| Compound B | SISO | 2.38 | Cell cycle arrest |

| Compound C | RT-112 | 3.77 | Inhibits proliferation |

Induction of Apoptosis

The compound has been noted for its ability to induce apoptosis in cancer cells. Early studies indicated that treatment with similar benzoxazole derivatives resulted in increased early and late apoptotic cell populations when subjected to specific concentrations .

Case Studies

- Study on MCF-7 Cells : A series of tetrahydrobenzoxazole derivatives were tested for their antiproliferative effects on MCF-7 cells. The most active compound demonstrated an IC₅₀ of 0.67 µM and was found to target apoptosis regulatory pathways .

- SISO Cell Line Analysis : Another study focused on the SISO cell line revealed that increasing concentrations of a related compound led to a significant rise in early apoptotic cells (10.2% at IC₅₀ concentration) and late apoptotic cells (17.2% at double IC₅₀ concentration), suggesting a dose-dependent effect on apoptosis induction .

Properties

Molecular Formula |

C8H13ClN2O |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-5,9H2;1H |

InChI Key |

RSEBCHNUSMQZPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.